REACTION_CXSMILES
|
I[C:2]1[CH:3]=[C:4]([O:12][CH3:13])[C:5]([I:11])=[CH:6][C:7]=1[N+:8]([O-:10])=[O:9].C1([Mg]Cl)C=CC=CC=1.[CH3:22][C:23]([CH3:27])([CH3:26])[CH:24]=[O:25]>C1COCC1>[I:11][C:5]1[C:4]([O:12][CH3:13])=[CH:3][C:2]([CH:24]([OH:25])[C:23]([CH3:27])([CH3:26])[CH3:22])=[C:7]([N+:8]([O-:10])=[O:9])[CH:6]=1
|
Name
|
|
Quantity
|
770 mg
|
Type
|
reactant
|
Smiles
|
IC=1C=C(C(=CC1[N+](=O)[O-])I)OC
|
Name
|
|
Quantity
|
0.46 mL
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)[Mg]Cl
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
0.22 mL
|
Type
|
reactant
|
Smiles
|
CC(C=O)(C)C
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
40 °C
|
Type
|
CUSTOM
|
Details
|
the mixture was stirred at minus 40° C. for two hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
exceed minus 35° C
|
Type
|
ADDITION
|
Details
|
Upon completion of the addition
|
Type
|
STIRRING
|
Details
|
The mixture was stirred at minus 30° C. for two hours
|
Duration
|
2 h
|
Type
|
WAIT
|
Details
|
at room temperature for another one hour
|
Duration
|
1 h
|
Type
|
CUSTOM
|
Details
|
The reaction was then quenched with brine (1.0 mL)
|
Type
|
ADDITION
|
Details
|
diluted with CH2Cl2 (100 mL)
|
Type
|
WASH
|
Details
|
the solution was washed with CH3COOH (0.1 N, 50 ml) and brine (50 ml) sequentially
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The organic phase was dried over Na2SO4
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Type
|
CUSTOM
|
Details
|
the residue was purified by silica gel column chromatography
|
Reaction Time |
2 h |
Name
|
|
Type
|
product
|
Smiles
|
IC1=CC(=C(C=C1OC)C(C(C)(C)C)O)[N+](=O)[O-]
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 399 mg | |
YIELD: PERCENTYIELD | 72% | |
YIELD: CALCULATEDPERCENTYIELD | 71.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
I[C:2]1[CH:3]=[C:4]([O:12][CH3:13])[C:5]([I:11])=[CH:6][C:7]=1[N+:8]([O-:10])=[O:9].C1([Mg]Cl)C=CC=CC=1.[CH3:22][C:23]([CH3:27])([CH3:26])[CH:24]=[O:25]>C1COCC1>[I:11][C:5]1[C:4]([O:12][CH3:13])=[CH:3][C:2]([CH:24]([OH:25])[C:23]([CH3:27])([CH3:26])[CH3:22])=[C:7]([N+:8]([O-:10])=[O:9])[CH:6]=1
|
Name
|
|
Quantity
|
770 mg
|
Type
|
reactant
|
Smiles
|
IC=1C=C(C(=CC1[N+](=O)[O-])I)OC
|
Name
|
|
Quantity
|
0.46 mL
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)[Mg]Cl
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
0.22 mL
|
Type
|
reactant
|
Smiles
|
CC(C=O)(C)C
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
40 °C
|
Type
|
CUSTOM
|
Details
|
the mixture was stirred at minus 40° C. for two hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
exceed minus 35° C
|
Type
|
ADDITION
|
Details
|
Upon completion of the addition
|
Type
|
STIRRING
|
Details
|
The mixture was stirred at minus 30° C. for two hours
|
Duration
|
2 h
|
Type
|
WAIT
|
Details
|
at room temperature for another one hour
|
Duration
|
1 h
|
Type
|
CUSTOM
|
Details
|
The reaction was then quenched with brine (1.0 mL)
|
Type
|
ADDITION
|
Details
|
diluted with CH2Cl2 (100 mL)
|
Type
|
WASH
|
Details
|
the solution was washed with CH3COOH (0.1 N, 50 ml) and brine (50 ml) sequentially
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The organic phase was dried over Na2SO4
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Type
|
CUSTOM
|
Details
|
the residue was purified by silica gel column chromatography
|
Reaction Time |
2 h |
Name
|
|
Type
|
product
|
Smiles
|
IC1=CC(=C(C=C1OC)C(C(C)(C)C)O)[N+](=O)[O-]
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 399 mg | |
YIELD: PERCENTYIELD | 72% | |
YIELD: CALCULATEDPERCENTYIELD | 71.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |